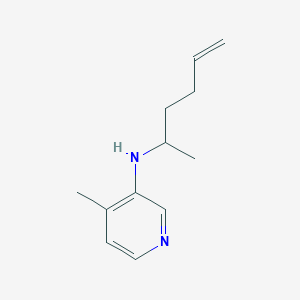

N-(Hex-5-en-2-yl)-4-methylpyridin-3-amine

Description

N-(Hex-5-en-2-yl)-4-methylpyridin-3-amine is a tertiary amine featuring a pyridine core substituted with a methyl group at the 4-position and a hex-5-en-2-yl chain at the amine moiety. The compound’s unsaturated hexenyl chain introduces stereochemical complexity, and its methyl substituent on the pyridine ring likely influences electronic properties and intermolecular interactions.

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

N-hex-5-en-2-yl-4-methylpyridin-3-amine |

InChI |

InChI=1S/C12H18N2/c1-4-5-6-11(3)14-12-9-13-8-7-10(12)2/h4,7-9,11,14H,1,5-6H2,2-3H3 |

InChI Key |

IBHIUYYZHSWLGS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)NC(C)CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-4-methylpyridin-3-amine typically involves the reaction of 4-methylpyridin-3-amine with hex-5-en-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-4-methylpyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Hex-5-en-2-yl)-4-methylpyridin-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Alkyl Chain Variations : The hex-5-en-2-yl chain in the target compound is shorter and less branched than the 6-methylhept-5-en-2-yl group in 5j, which may reduce steric hindrance and improve solubility .

- Heterocyclic Hybrids : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () exhibit distinct pharmacokinetic profiles due to fused pyrazole-pyridine systems, highlighting the target compound’s simpler architecture .

Physicochemical Properties

- Polarity and HPLC Retention : The 4-methyl group in the target compound is less polar than the 4-methoxy group in 5i, suggesting a shorter HPLC retention time (e.g., <18.4 min) .

- Thermal Stability : Methyl substituents generally enhance thermal stability compared to methoxy groups, which may decompose at lower temperatures.

Biological Activity

N-(Hex-5-en-2-yl)-4-methylpyridin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a hex-5-en-2-yl group and a methyl group at the 4-position. This specific substitution pattern contributes to its unique reactivity and biological properties.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism typically involves:

- Binding Affinity : The compound's structural features enhance its binding to specific targets, modulating their activity.

- Enzyme Inhibition : It may inhibit key enzymes involved in disease processes, thereby exerting therapeutic effects.

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains, making it a candidate for further investigation in drug development.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Modulates activity of specific enzymes |

Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential for development as an antibiotic agent.

-

Anticancer Properties :

- Research involving cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.

-

Mechanistic Insights :

- Investigations into the compound's interaction with specific receptors have shown that it can modulate signaling pathways associated with cell proliferation and survival, further supporting its therapeutic potential.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 4-methylpyridin-3-amine with hex-5-en-2-yl halide under basic conditions. This process can be optimized for higher yields using continuous flow reactors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.